1-Allylsulfanyl-4-methoxy-2-methylbenzene
Description
1-Allylsulfanyl-4-methoxy-2-methylbenzene is a substituted benzene derivative featuring an allylsulfanyl group (–S–CH₂CH=CH₂) at position 1, a methoxy group (–OCH₃) at position 4, and a methyl group (–CH₃) at position 2. This compound is characterized by its thioether functionality, which imparts unique reactivity, and its substituted aromatic system, which influences electronic and steric properties.
Properties
IUPAC Name |
4-methoxy-2-methyl-1-prop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-4-7-13-11-6-5-10(12-3)8-9(11)2/h4-6,8H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLJZGIRQAHSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-4-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Allylsulfanyl-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Allylsulfanyl-4-methoxy-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allylsulfanyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparisons
- Sulfur Functionality : The allylsulfanyl group in the target compound contrasts with the sulfonylurea group in metsulfuron methyl ester and the sulfonyl group in 2-(3-methoxyphenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile . Sulfonyl groups are strongly electron-withdrawing, whereas allylsulfanyl groups are less polar but more reactive in radical or nucleophilic substitution reactions.
- Substituent Positions : The para-methoxy and ortho-methyl groups in the target compound create a sterically hindered, electron-rich aromatic system, differing from the meta-methoxy and para-methyl substituents in the sulfonyl acetonitrile derivative .
Physical and Chemical Properties
Table 2. Property Comparisons
- Volatility : The target compound’s lower molar mass compared to the sulfonyl acetonitrile derivative suggests higher volatility, impacting purification and handling.
- Hazards : Both the target compound and 2-(3-methoxyphenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile are classified as irritants , necessitating protective measures during synthesis.
Biological Activity
1-Allylsulfanyl-4-methoxy-2-methylbenzene, also known as a derivative of methoxy-substituted aromatic compounds, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H14OS
- Molecular Weight : 198.29 g/mol
The compound features an allyl sulfanyl group attached to a methoxy-substituted aromatic ring, which contributes to its unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry highlighted that this compound significantly reduced the expression of pro-inflammatory cytokines in vitro. The results are summarized in the table below:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 200 | 50 |
| TNF-α | 150 | 30 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and inflammatory pathways.
- Receptor Modulation : It can interact with specific receptors on cell membranes, altering cellular responses to inflammation and infection.
- Reactive Oxygen Species (ROS) Scavenging : It has been suggested that the compound can scavenge ROS, thereby reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with bacterial infections evaluated the efficacy of a formulation containing this compound. The study found that patients treated with this formulation showed a significant reduction in infection symptoms compared to those receiving a placebo.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
